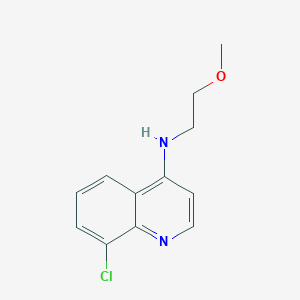
8-chloro-N-(2-methoxyethyl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-N-(2-methoxyethyl)quinolin-4-amine is a chemical compound with the molecular formula C12H13ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
准备方法
The synthesis of 8-chloro-N-(2-methoxyethyl)quinolin-4-amine involves several steps. One common method includes the reaction of 8-chloroquinoline with 2-methoxyethylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The product is then purified using techniques like recrystallization or chromatography .
化学反应分析
8-chloro-N-(2-methoxyethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
科学研究应用
8-chloro-N-(2-methoxyethyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds with therapeutic potential.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 8-chloro-N-(2-methoxyethyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. In anticancer research, it has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells .
相似化合物的比较
8-chloro-N-(2-methoxyethyl)quinolin-4-amine can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine is structurally similar but has different substituents.
Ferroquine: A synthetic compound related to chloroquine, ferroquine shows good activity against chloroquine-resistant strains.
2-chloro-N-substituted amino quinolines: These compounds have been studied for their anticancer properties and show varying degrees of activity depending on the substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
属性
分子式 |
C12H13ClN2O |
|---|---|
分子量 |
236.70 g/mol |
IUPAC 名称 |
8-chloro-N-(2-methoxyethyl)quinolin-4-amine |
InChI |
InChI=1S/C12H13ClN2O/c1-16-8-7-14-11-5-6-15-12-9(11)3-2-4-10(12)13/h2-6H,7-8H2,1H3,(H,14,15) |
InChI 键 |
BLGRKRBYZXUSJC-UHFFFAOYSA-N |
规范 SMILES |
COCCNC1=C2C=CC=C(C2=NC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















